molecular formula C15H18N2O B2912289 4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile CAS No. 476298-24-5

4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile

Cat. No.: B2912289
CAS No.: 476298-24-5
M. Wt: 242.322
InChI Key: ZOXBSFNCRSTDQP-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile is a benzonitrile derivative featuring a 3,5-dimethylpiperidine moiety linked via a carbonyl group to the para-position of the benzonitrile ring. This compound is of interest in medicinal and organic chemistry due to its structural complexity, which combines a rigid aromatic system with a bicyclic amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethylpiperidine-1-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-12(2)10-17(9-11)15(18)14-5-3-13(8-16)4-6-14/h3-6,11-12H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXBSFNCRSTDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile typically involves the reaction of 3,5-dimethylpiperidine with benzonitrile under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and benzonitrile moieties. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine or benzonitrile moieties.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name (Reference) Substituent on Benzonitrile Ring Key Functional Groups Molecular Formula
This compound (Hypothetical) 3,5-Dimethylpiperidine-1-carbonyl Nitrile, carbonyl, bicyclic amine C₁₅H₁₇N₂O
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyanobenzylidene, methylfuran, thiazolo-pyrimidine Nitrile, carbonyl, fused heterocycles C₂₂H₁₇N₃O₃S
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boronic ester (dioxaborolane) Nitrile, boronic ester C₁₃H₁₆BNO₂
4-(2-[5-(3,5-Dimethylisoxazol-4-yl)-1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]ethyl)benzonitrile (15) Isoxazole, morpholine, benzimidazole Nitrile, isoxazole, morpholine C₂₈H₂₈N₆O₂

Key Observations :

  • Electronic Effects : The nitrile group (-CN) is present in all compounds, but its electronic environment varies. For example, in compound 11b, conjugation with the thiazolo-pyrimidine system may reduce nitrile polarization compared to the boronic ester derivative .
  • Steric Effects : The 3,5-dimethylpiperidine group in the target compound introduces significant steric bulk, contrasting with the planar boronic ester in or the extended alkyl chain in compound 15 .

Physicochemical Properties

Table 2: Comparative Physical and Spectral Data

Compound Name (Reference) Melting Point (°C) IR ν(CN) (cm⁻¹) Molecular Weight (g/mol) Yield (%)
This compound (Hypothetical) N/A ~2,200–2,250* 257.32 N/A
Compound 11b 213–215 2,209 403.45 68
Boronic Ester Derivative 94–99 N/A 229.08 N/A
Compound 15 N/A (brown solid) N/A 480.57 36

Notes:

  • Melting Points : The boronic ester derivative exhibits a lower melting range (94–99°C) compared to compound 11b (213–215°C), likely due to reduced crystallinity from the flexible boronate group.
  • IR Stretching : The nitrile IR absorption in compound 11b (2,209 cm⁻¹) is slightly lower than typical aliphatic nitriles (~2,250 cm⁻¹), suggesting resonance with adjacent carbonyl groups .

Reactivity Trends :

  • The boronic ester in enables Suzuki-Miyaura cross-coupling, a reactivity absent in other compounds.
  • The fused heterocycles in compound 11b may enhance stability but limit further functionalization .

Biological Activity

4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile (CAS No. 476298-24-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine moiety that is known to enhance biological activity in various derivatives. The presence of the benzonitrile group contributes to its lipophilicity and potential interaction with cellular targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease treatment .
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of compounds structurally related to this compound. For instance, derivatives have shown significant toxicity towards human malignant cells while sparing non-malignant cells. A selectivity index (SI) was calculated based on the mean cytotoxic concentration (CC50) for malignant versus non-malignant cells, showcasing the potential for targeted cancer therapy .

Comparative Efficacy

CompoundTarget Cell LineCC50 (µM)SI (Selectivity Index)
Compound AHL-60 (Leukemia)5.010
Compound BHSC-2 (Carcinoma)7.58
This compoundHCT116 (Colon Cancer)TBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Case Studies

  • Cancer Therapeutics : In a study examining the effects of piperidine derivatives on cancer cell lines, it was found that compounds with structural similarities to this compound exhibited enhanced cytotoxicity against colon cancer cells (HCT116 and HT29). The study emphasized the importance of structural modifications in improving therapeutic efficacy .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperidine derivatives indicated that compounds similar to this compound could inhibit cholinesterase enzymes effectively, suggesting potential benefits in treating neurodegenerative diseases .

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